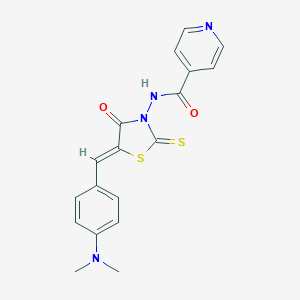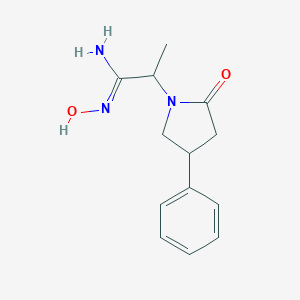
1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PHA-767491 and belongs to a class of compounds known as cyclin-dependent kinase inhibitors. In
Mecanismo De Acción
The mechanism of action of PHA-767491 involves the inhibition of cyclin-dependent kinases, specifically CDK2 and CDK9. These kinases are involved in regulating the cell cycle and transcription, respectively. By inhibiting these kinases, PHA-767491 can block cell division and induce apoptosis in cancer cells. Moreover, it can reduce inflammation and oxidative stress by inhibiting the activity of transcription factors involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of PHA-767491 have been extensively studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in the brain, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, it has been shown to have a favorable safety profile and minimal toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PHA-767491 in lab experiments include its potent inhibitory activity against CDK2 and CDK9, its favorable safety profile, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects on other kinases.
Direcciones Futuras
There are several future directions for the research on PHA-767491. One potential direction is to investigate its therapeutic potential in combination with other drugs or therapies in cancer treatment. Another direction is to explore its potential applications in other diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to optimize its formulation and delivery methods to improve its solubility and bioavailability. Finally, more research is needed to elucidate its mechanism of action and identify potential off-target effects.
In conclusion, PHA-767491 is a promising compound with potential therapeutic applications in cancer and neurodegenerative disorders. Its potent inhibitory activity against CDK2 and CDK9, favorable safety profile, and minimal toxicity make it an attractive candidate for further research. However, more studies are needed to optimize its formulation and delivery methods, elucidate its mechanism of action, and identify potential off-target effects.
Métodos De Síntesis
The synthesis of PHA-767491 involves a multi-step process, which starts with the reaction of 4-phenyl-2-butanone with ethyl cyanoacetate to form 4-phenyl-3-buten-2-one. This intermediate is then reacted with pyrrolidine and hydroxylamine to form the final product, PHA-767491. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
PHA-767491 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell division and proliferation. By inhibiting these kinases, PHA-767491 can arrest cell growth and induce cell death in cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Propiedades
Número CAS |
126145-46-8 |
|---|---|
Nombre del producto |
1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl- |
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(2-oxo-4-phenylpyrrolidin-1-yl)propanimidamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(13(14)15-18)16-8-11(7-12(16)17)10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,14,15) |
Clave InChI |
JVPPCCMQAQXAPV-UHFFFAOYSA-N |
SMILES isomérico |
CC(/C(=N/O)/N)N1CC(CC1=O)C2=CC=CC=C2 |
SMILES |
CC(C(=NO)N)N1CC(CC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=NO)N)N1CC(CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



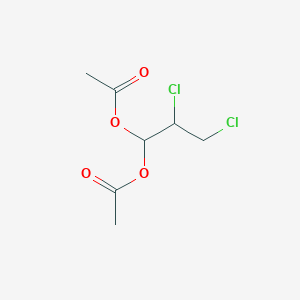

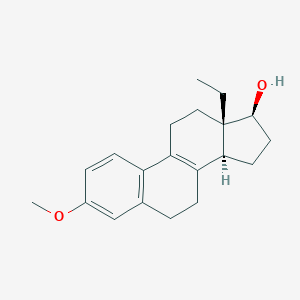
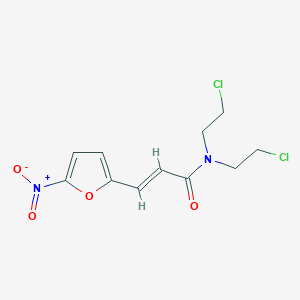
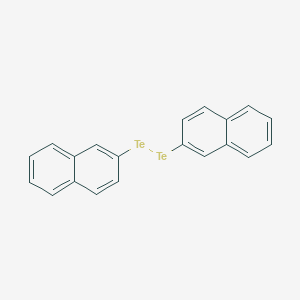



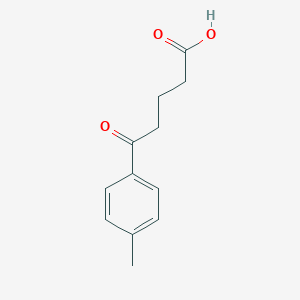
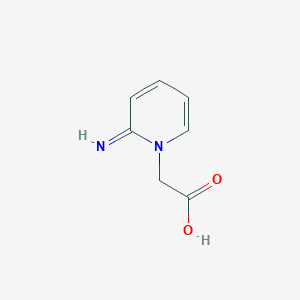
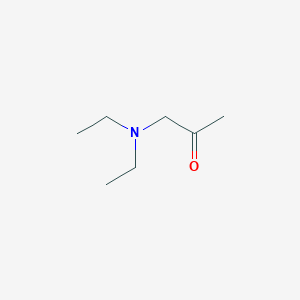
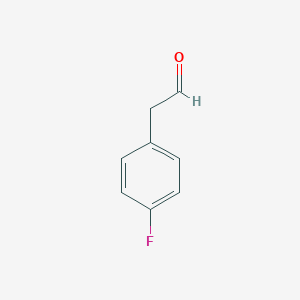
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
